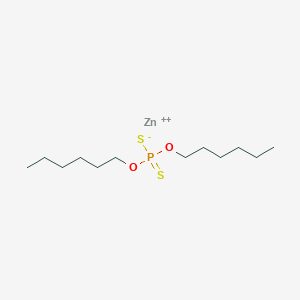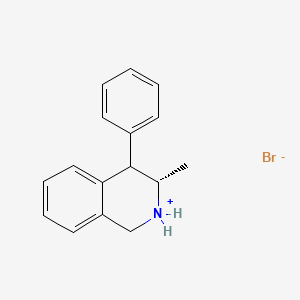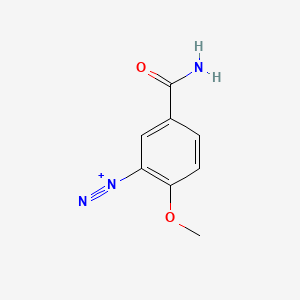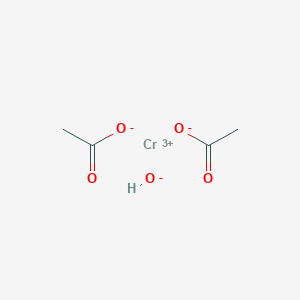![molecular formula C14H21Cl2NO2S B13735092 2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride CAS No. 35859-44-0](/img/structure/B13735092.png)
2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride is a heterocyclic organic compound with the molecular formula C14H21Cl2NO2S and a molecular weight of 338.293 g/mol . This compound is known for its unique chemical structure, which includes a chlorophenyl group and a sulfanylacetyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride typically involves the esterification of (p-chlorophenyl)thioacetic acid with 2-(diethylamino)ethyl alcohol in the presence of a suitable catalyst . The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.
Solvent: Organic solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled reaction conditions.
Purification Steps: Including crystallization and recrystallization to achieve high purity levels.
Quality Control: Ensuring the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Phenyl derivatives.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that are crucial for its biological activity.
Pathways: Inhibition or activation of specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-bromophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride
- 2-[2-(4-fluorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride
- 2-[2-(4-methylphenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride
Uniqueness
2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride stands out due to its specific chlorophenyl group, which imparts unique chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
35859-44-0 |
|---|---|
Molecular Formula |
C14H21Cl2NO2S |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C14H20ClNO2S.ClH/c1-3-16(4-2)9-10-18-14(17)11-19-13-7-5-12(15)6-8-13;/h5-8H,3-4,9-11H2,1-2H3;1H |
InChI Key |
SGOFCKYJVQMSEE-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)CSC1=CC=C(C=C1)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


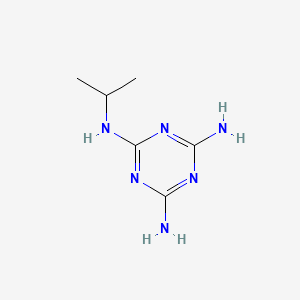
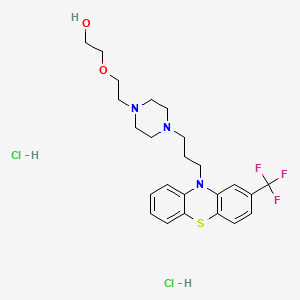

![[2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate](/img/structure/B13735043.png)
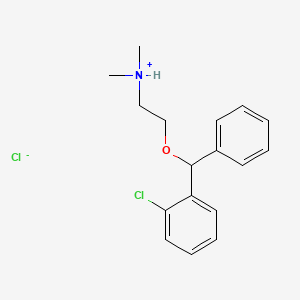
![[(4R,6R,7S,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-(2-hydroxyethyl)carbamate](/img/structure/B13735049.png)
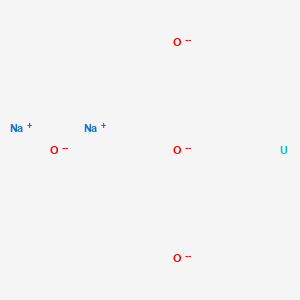
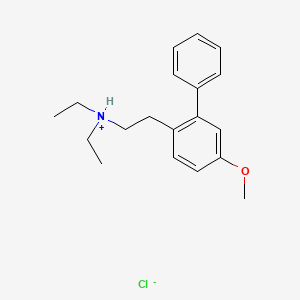
![1-(6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-N-methylmethanimine oxide](/img/structure/B13735057.png)

